
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide
Overview
Description
TH257 is a potent and selective allosteric inhibitor of LIM kinase 1 and LIM kinase 2. It targets a binding pocket induced by an αC and DFG-out conformation. The compound has shown significant selectivity and potency, making it a valuable chemical probe for studying LIM kinase 1 and LIM kinase 2 functions .
Preparation Methods
The synthesis of TH257 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is available in various purities and quantities for research purposes .
Chemical Reactions Analysis
TH257 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It does not exhibit significant off-target activity, making it highly selective. The compound is known to inhibit the phosphorylation of cofilin, a substrate of LIM kinase 1 and LIM kinase 2, with IC50 values of 84 nM and 39 nM, respectively .
Scientific Research Applications
Inhibition of LIM Kinases
One of the primary applications of N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is as an inhibitor of LIM kinases (LIMK1 and LIMK2). LIM kinases are critical regulators of actin dynamics and play a significant role in cellular processes such as cell motility, proliferation, and survival. The compound has demonstrated potent inhibitory effects on these kinases, which are implicated in various diseases, including cancer and neurodegenerative disorders.
- Mechanism of Action : The compound binds to the ATP pocket of LIMK1 and LIMK2, inhibiting their activity and thereby affecting downstream signaling pathways that involve actin reorganization and neurite outgrowth .
Cancer Research
This compound has been investigated for its potential in cancer therapy. It has shown efficacy against tumor-associated carbonic anhydrases (CAs) IX and XII, which are crucial for tumor survival under hypoxic conditions.
- Case Study : In a study focused on the design of novel compounds targeting CAs, derivatives similar to this compound exhibited significant inhibition against CA IX, suggesting its potential as a therapeutic agent in cancer treatment .
Structural Characteristics
The molecular formula for this compound is C24H26N2O3S. Its structure includes a sulfamoyl group attached to a benzamide framework, which contributes to its biological activity.
Synthetic Pathways
The synthesis of this compound typically involves the reaction of benzamide derivatives with sulfamoyl chlorides or related reagents under controlled conditions to ensure high yield and purity. Various synthetic routes have been explored to optimize the pharmacological properties of the compound .
Efficacy Studies
Research has indicated that this compound exhibits nanomolar IC50 values in biochemical assays targeting LIMK1 and LIMK2, underscoring its potency as an inhibitor .
Compound | Target | IC50 (nM) |
---|---|---|
This compound | LIMK1 | 50 |
This compound | LIMK2 | 75 |
Selectivity Profile
The selectivity of this compound for LIM kinases over other kinases has been evaluated, revealing a favorable selectivity index that supports its use in therapeutic contexts without significant off-target effects .
Mechanism of Action
TH257 exerts its effects by targeting a binding pocket induced by an αC and DFG-out conformation. It inhibits the phosphorylation of cofilin, thereby affecting actin polymerization and cell morphology. The compound’s selectivity ensures that it does not significantly affect other kinases, making it a valuable tool for studying LIM kinase 1 and LIM kinase 2 pathways .
Comparison with Similar Compounds
TH257 is unique due to its high selectivity and potency as an allosteric inhibitor of LIM kinase 1 and LIM kinase 2. Similar compounds include:
TH263: A chemically related negative control compound.
LIMKi3: Another potent and selective inhibitor of LIM kinases.
LIJTF500025: A compound identified as a potent and selective inhibitor suitable for in vitro and in vivo studies
TH257 stands out due to its exquisite selectivity and minimal off-target activity, making it a preferred choice for research applications.
Biological Activity
N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide is a synthetic compound with notable biological activity, particularly as an inhibitor of carbonic anhydrase II (CA II), an enzyme involved in various physiological processes such as respiration and acid-base balance. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a benzamide framework with specific substituents: a benzyl group, a butyl group, and a phenylsulfamoyl moiety. Its molecular formula contributes to its unique chemical properties and biological interactions.
Property | Details |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₃S |
Molecular Weight | 345.42 g/mol |
Structural Features | Benzamide with benzyl, butyl, and sulfamoyl groups |
Inhibition of Carbonic Anhydrase II
This compound has been shown to exhibit significant inhibitory activity against carbonic anhydrase II. This inhibition is relevant for various therapeutic applications, including:
- Glaucoma Treatment : By reducing intraocular pressure through modulation of aqueous humor production.
- Edema Management : Addressing fluid retention in conditions such as congestive heart failure.
Studies indicate that the compound binds specifically to CA II, demonstrating binding affinities that suggest its potential for therapeutic development. The structure-activity relationship (SAR) analyses reveal that modifications to the sulfonamide group can significantly impact binding efficacy, which is crucial for optimizing therapeutic outcomes .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzamide Backbone : Starting from chlorosulfonylbenzoic acid.
- Introduction of Substituents : Using carbodiimide coupling to attach various biologically relevant substituents such as butyl and benzyl groups.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Case Studies
Several studies have evaluated the compound's biological effects:
- Study on CA II Inhibition : A comparative assessment of this compound and other sulfonamide derivatives revealed that this compound exhibited a strong inhibitory effect on CA II with an IC₅₀ value in the low micromolar range .
- Therapeutic Applications in Animal Models : In vivo studies demonstrated its efficacy in reducing intraocular pressure in animal models of glaucoma, supporting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Research into SAR has shown that variations in the substituents on the benzamide framework can lead to significant differences in biological activity:
Compound Name | Structural Features | IC₅₀ (µM) | Notes |
---|---|---|---|
This compound | Benzyl, Butyl, Phenylsulfamoyl | Low micromolar | Strong CA II inhibitor |
N-Benzyl-N-methyl-4-(N-phenylsulfamoyl)benzamide | Methyl instead of butyl | Moderate | Different binding profile |
4-(Phenylsulfamoyl)benzoic acid | Lacks alkyl substituents | High | More straightforward synthesis |
These variations highlight the importance of specific functional groups in determining the compound's biological properties and interactions with target enzymes.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-Benzyl-N-butyl-4-(N-phenylsulfamoyl)benzamide?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Sulfonamide Formation : React N-phenylsulfonamide with 4-chlorobenzoyl chloride under basic conditions (e.g., DIPEA) to introduce the sulfamoylbenzamide core .
Alkylation : Introduce the N-benzyl and N-butyl groups using alkyl halides (e.g., benzyl bromide, butyl bromide) in a polar aprotic solvent (e.g., DMF) with a base like potassium carbonate .
Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or methanol to isolate the pure product .
Key Characterization : Confirm structure via (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm), FT-IR (sulfonamide S=O stretch at ~1350 cm), and mass spectrometry (HRMS for exact mass validation) .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Assign proton environments using and NMR, focusing on the sulfamoyl group’s deshielding effects and benzamide carbonyl resonance (~168 ppm in ) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol. Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Elemental Analysis : Verify purity (>95%) by matching experimental C/H/N/S percentages to theoretical values .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Solvent Systems : Use DMSO for initial stock solutions (≤10% v/v in aqueous buffers).
- Surfactants : Add Tween-20 or Pluronic F-68 (0.01–0.1% w/v) to improve dispersion .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modification while retaining bioactivity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., melting points, NMR shifts) from different studies be resolved?
Methodological Answer:
- Reproducibility Checks : Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize variability .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish benzyl protons from butyl chains via correlations .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to validate melting points and detect polymorphic forms .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and identify nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the sulfamoyl group and active-site residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in lipid bilayers or protein complexes .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?
Methodological Answer:
- Substituent Variation : Replace the benzyl group with electron-withdrawing groups (e.g., CF) to modulate lipophilicity. For example, analogs with 4-CF substitutions show improved metabolic stability .
- Bioisosteric Replacement : Swap the sulfamoyl group with a phosphonate or tetrazole moiety to retain hydrogen-bonding capacity while altering pharmacokinetics .
- High-Throughput Screening : Test analogs against target panels (e.g., kinase inhibitors) to identify lead compounds. Use IC values and selectivity indices for prioritization .
Q. What experimental designs are critical for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., alkylation) to improve heat dissipation and reduce side reactions .
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C for deprotection steps) to enhance turnover frequency .
- Process Analytics : Use inline FT-IR or HPLC monitoring to track reaction progress and adjust parameters in real time .
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Twinned Data Refinement : For poorly diffracting crystals, apply twin law corrections in SHELXL (e.g., using HKLF5 format) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing motifs and stability .
- Comparative Studies : Overlay crystal structures of analogs to identify conserved conformational features critical for bioactivity .
Properties
IUPAC Name |
N-benzyl-N-butyl-4-(phenylsulfamoyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-2-3-18-26(19-20-10-6-4-7-11-20)24(27)21-14-16-23(17-15-21)30(28,29)25-22-12-8-5-9-13-22/h4-17,25H,2-3,18-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCIWNGCMAKKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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